molecular formula C17H16N4O2 B10994911 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-methylpyridin-2-yl)acetamide

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-methylpyridin-2-yl)acetamide

Cat. No.: B10994911
M. Wt: 308.33 g/mol
InChI Key: BJYGSYMBLOFZKC-UHFFFAOYSA-N
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Description

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-methylpyridin-2-yl)acetamide typically involves the condensation of 3-methyl-2-oxoquinoxaline with 5-methylpyridine-2-amine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the oxo group in the quinoxaline ring, potentially leading to the formation of hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(5-methylpyridin-2-yl)acetamide stands out due to its unique combination of the quinoxaline and pyridine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(5-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C17H16N4O2/c1-11-7-8-15(18-9-11)20-16(22)10-21-14-6-4-3-5-13(14)19-12(2)17(21)23/h3-9H,10H2,1-2H3,(H,18,20,22)

InChI Key

BJYGSYMBLOFZKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C

Origin of Product

United States

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